molecular formula C14H14FNO3 B12489263 N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine

N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine

Cat. No.: B12489263
M. Wt: 263.26 g/mol
InChI Key: NHWDAYAVGLDCPJ-UHFFFAOYSA-N
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Description

N-{[5-(4-Fluorophenyl)-2-furyl]methyl}alanine is a synthetic alanine derivative incorporating a furylmethyl group and a fluorophenyl ring system. This specific molecular architecture suggests potential application in medicinal chemistry and drug discovery research, particularly as a building block for the design of novel bioactive molecules. The presence of the alanine moiety provides a chiral center and a functional handle for further chemical modification, while the fluorophenyl and furyl groups can contribute to binding affinity and metabolic stability in target interactions. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), as a potential enzyme inhibitor, or as a synthetic intermediate in the development of more complex pharmaceutical candidates. The compound is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C14H14FNO3/c1-9(14(17)18)16-8-12-6-7-13(19-12)10-2-4-11(15)5-3-10/h2-7,9,16H,8H2,1H3,(H,17,18)

InChI Key

NHWDAYAVGLDCPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–1.5 mol%)
  • Base: K₂CO₃ or Na₂CO₃ (2–3 equivalents)
  • Solvent: DMF or toluene/H₂O (3:1)
  • Temperature: 80–120°C, 12–24 hours

Procedure:
2-Bromofuran reacts with 4-fluorophenylboronic acid under inert atmosphere, yielding 5-(4-fluorophenyl)furan-2-carbaldehyde after purification via silica gel chromatography (85% yield). Reduction of the aldehyde to the corresponding alcohol (5-(4-fluorophenyl)furan-2-methanol) is achieved using NaBH₄ in methanol (90–95% yield).

Alkylation Strategies for Alanine Functionalization

The critical challenge lies in introducing the alanine moiety to the furanmethyl group while preserving stereochemistry and functionality. Two primary strategies dominate: direct alkylation and Mitsunobu coupling .

Direct Alkylation via Halogenated Intermediates

Step 1: Conversion to Furylmethyl Halide

  • Reagents: SOCl₂ or PBr₃ in anhydrous THF
  • Conditions: 0°C to room temperature, 2–4 hours
  • Yield: 80–90% for 5-(4-fluorophenyl)furan-2-methyl chloride.

Step 2: Protection of Alanine

  • Carboxylic Acid Protection: Methyl ester formation using HCl/MeOH (quantitative yield).
  • Amino Group Activation: Boc protection (Boc₂O, DMAP, CH₂Cl₂).

Step 3: Alkylation Reaction

  • Base: K₂CO₃ or DIPEA
  • Solvent: DMF or acetonitrile
  • Temperature: 60–80°C, 6–12 hours
  • Yield: 60–70% for Boc-protected intermediate.

Step 4: Deprotection

  • Ester Hydrolysis: LiOH in THF/H₂O (90% yield).
  • Boc Removal: TFA in CH₂Cl₂ (95% yield).

Mitsunobu Coupling

Reaction Conditions:

  • Reagents: DIAD, PPh₃
  • Solvent: THF or CH₂Cl₂
  • Temperature: 0°C to room temperature, 12–24 hours
  • Yield: 65–75%.

Procedure:
5-(4-Fluorophenyl)furan-2-methanol reacts with Boc-protected alanine under Mitsunobu conditions, directly forming the N-alkylated product. This method avoids halogenation steps but requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Direct Alkylation High scalability; established protocols Multiple protection/deprotection steps 50–60%
Mitsunobu Stereochemical control; fewer steps Costly reagents; sensitivity to moisture 60–70%

Optimization and Industrial Considerations

Catalyst Recycling (Suzuki-Miyaura)

Pd-coated magnetic nanoparticles enable catalyst recovery, reducing costs by 30%.

Continuous Flow Alkylation

Microreactor systems enhance heat transfer and reduce reaction times (2–4 hours vs. 12 hours).

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid involves its interaction with specific molecular targets. The furan ring and fluorophenyl group can interact with hydrophobic pockets in proteins, while the amino acid moiety can form hydrogen bonds with active site residues. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 3-chloro-4-fluorophenyl group in flamprop-methyl. The para-fluoro substitution likely improves aromatic stacking interactions in biological targets.
  • The furan ring in the target compound introduces an oxygen heteroatom, enabling hydrogen bonding, whereas flamprop-methyl’s benzoyl group relies on π-π interactions .

Functional Group Impact :

  • The carboxylic acid in the target compound increases water solubility compared to flamprop-methyl’s methyl ester , which is more lipophilic and likely better absorbed in plant tissues.
  • The triazine-morpholine system in the compound suggests herbicidal activity via photosystem II inhibition, a mechanism absent in the target compound .

Pharmacological and Agrochemical Activity

  • Flamprop-methyl : As a propionic acid derivative, it disrupts cell division in weeds by inhibiting fatty acid biosynthesis. The methyl ester enhances membrane permeability, while the chloro-fluorophenyl group contributes to target-site binding .
  • Compound : The triazine core is associated with photosynthesis inhibition, and the morpholine group may improve systemic translocation in plants. The 3-chlorophenyl substituent could reduce metabolic degradation compared to fluorine .
  • However, its efficacy is lower than flamprop-methyl, possibly due to the absence of a benzoyl group for enhanced enzyme binding .

Physicochemical and Metabolic Properties

  • Solubility : The carboxylic acid group in the target compound confers higher water solubility (~15 mg/L at pH 7) compared to flamprop-methyl (~5 mg/L), which may limit its foliar absorption but improve soil mobility.
  • Metabolic Stability : The C-F bond in the target compound resists oxidative degradation better than the C-Cl bond in the analog. In vivo studies suggest the furan ring undergoes partial oxidation, while the alanine moiety is cleaved enzymatically .

Biological Activity

N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by the presence of both a furyl group and a fluorophenyl moiety, falls within the class of amino acids and exhibits various pharmacological properties. The molecular formula of this compound is C13_{13}H14_{14}FNO2_2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms.

Biological Activity Overview

Recent studies have highlighted the compound's cytotoxic properties , particularly against various cancer cell lines. Preliminary research suggests that derivatives of this compound may serve as potential anticancer agents, especially against human colon cancer cells. The compound's ability to interact with biological targets, such as receptors or enzymes involved in cancer progression, is an area of active investigation.

The biological activity of this compound is thought to be mediated through its binding affinity to specific receptors. Research indicates that it may interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes, including metabolism and cell signaling. Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound Name Structure Characteristics Unique Features
4-Fluoro-L-phenylalanineContains a phenyl group; lacks the furyl componentAbsence of furan ring; primarily an amino acid
5-(4-Fluorophenyl)furan-2-carboxylic acidContains both furan and fluorophenyl but lacks an amino groupCarboxylic acid instead of amino acid structure
N-{[5-(3-trifluoromethylphenyl)-2-furyl]methyl}alanineSimilar furan structure but with trifluoromethyl substitutionDifferent halogen substitution affecting properties

This compound stands out due to its specific combination of fluorinated phenyl and furyl groups, which may confer unique biological activities not present in its analogs.

Case Studies and Experimental Findings

  • Cytotoxicity Assays : Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have shown enhanced potency against human colon cancer cells, indicating its potential as an anticancer agent .
  • Binding Affinity Studies : Preliminary findings suggest that this compound interacts effectively with certain receptors involved in cancer progression. Further research is needed to fully elucidate these interactions and their implications for drug design .
  • In Vitro Assays : Experimental validation has revealed that compounds related to this compound display varying degrees of agonistic and antagonistic activities in functional assays measuring receptor-mediated responses .

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